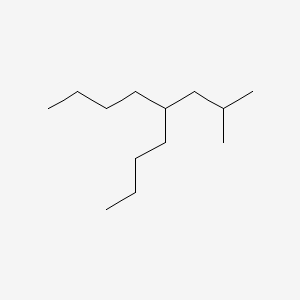5-(2-Methylpropyl)nonane
CAS No.: 62185-53-9
Cat. No.: VC7987166
Molecular Formula: C13H28
Molecular Weight: 184.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62185-53-9 |
|---|---|
| Molecular Formula | C13H28 |
| Molecular Weight | 184.36 g/mol |
| IUPAC Name | 5-(2-methylpropyl)nonane |
| Standard InChI | InChI=1S/C13H28/c1-5-7-9-13(10-8-6-2)11-12(3)4/h12-13H,5-11H2,1-4H3 |
| Standard InChI Key | RCOXMOQVMZTXOO-UHFFFAOYSA-N |
| SMILES | CCCCC(CCCC)CC(C)C |
| Canonical SMILES | CCCCC(CCCC)CC(C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound, 5-(2-methylpropyl)nonane, reflects its branched alkane structure. The parent chain is a nine-carbon nonane backbone, with a 2-methylpropyl (isobutyl) group attached at the fifth carbon . Its molecular formula, C₁₃H₂₈, corresponds to a molecular weight of 184.36 g/mol . The compound’s structural complexity is further illustrated by its SMILES notation (CCCCC(CCCC)CC(C)C) and InChIKey (RCOXMOQVMZTXOO-UHFFFAOYSA-N), which encode its branching pattern .
Table 1: Key Identifiers of 5-(2-Methylpropyl)nonane
| Property | Value | Source |
|---|---|---|
| CAS Number | 62185-53-9 | |
| Molecular Formula | C₁₃H₂₈ | |
| Molecular Weight | 184.36 g/mol | |
| Density (Predicted) | 0.755 ± 0.06 g/cm³ | |
| Boiling Point (Predicted) | 210.9 ± 7.0 °C |
Isomerism and Structural Analogues
5-(2-Methylpropyl)nonane belongs to a family of branched alkanes with varying substituent positions. Key structural isomers include 5-methyl-5-propylnonane (CAS 17312-75-3) and 3,7-dimethylnonane, which differ in branching patterns and physicochemical behaviors . For instance, the isobutyl group in 5-(2-methylpropyl)nonane reduces intermolecular van der Waals forces compared to linear analogues, resulting in lower boiling points and altered retention times in chromatographic analyses .
Synthesis and Industrial Production
Synthetic Routes
While detailed synthesis protocols are sparingly documented in publicly available literature, industrial production likely employs catalytic hydrogenation of unsaturated precursors or alkylation of nonane derivatives. For example, the reaction of nonane with 2-methylpropyl halides in the presence of strong bases (e.g., potassium tert-butoxide) could yield the target compound . Catalytic methods using palladium or platinum on carbon under high-pressure conditions may also facilitate large-scale production .
Challenges in Isolation and Purification
The compound’s structural similarity to isomers complicates isolation. Techniques such as preparative gas chromatography-mass spectrometry (GC-MS) and fractional distillation are critical for achieving high purity, as evidenced by its distinct retention time (~26.99–27.04 minutes) in GC analyses . Industrial processes must optimize reaction conditions to minimize byproducts like 5-methyl-5-propylnonane, which shares nearly identical physical properties .
Physicochemical Properties and Reactivity
Volatility and Solubility
As a volatile organic compound (VOC), 5-(2-methylpropyl)nonane exhibits moderate volatility, with a predicted boiling point of 210.9°C . Its hydrophobic nature (logP = 5.03) renders it highly soluble in nonpolar solvents like hexane but insoluble in water, influencing its environmental mobility and biological interactions .
Chemical Reactivity
The compound undergoes typical alkane reactions, including:
-
Halogenation: Substitution with chlorine or bromine under UV light to form haloalkanes .
-
Combustion: Complete oxidation to carbon dioxide and water, releasing approximately 8,400 kJ/mol of energy .
-
Cracking: Thermal decomposition into smaller hydrocarbons (e.g., propane, butane) under high-temperature conditions .
Biological Activity and Health Implications
Role as a Volatile Organic Compound (VOC)
5-(2-Methylpropyl)nonane’s classification as a VOC underscores its relevance in atmospheric chemistry. It participates in photochemical reactions that contribute to ground-level ozone formation, though its maximum incremental reactivity (MIR) is lower than that of alkenes or aromatic VOCs .
Table 2: Comparative VOC Abundance in Environmental Samples
| Source | Concentration (Peak Area) | Reference |
|---|---|---|
| Urban Air | 7.01 (Intensive Farming) | |
| Rural Air | 0.00 (Extensive Farming) |
Environmental Impact and Regulatory Considerations
Ecological Persistence and Toxicity
While long-chain alkanes like 5-(2-methylpropyl)nonane are generally considered low-toxicity pollutants, their persistence in soil and water raises concerns about bioaccumulation. Regulatory frameworks classify it under HS Code 2901100000 for saturated acyclic hydrocarbons, subject to a 2.0% MFN tariff and 30.0% general tariff in international trade .
Mitigation Strategies
Industrial emissions containing this compound may require activated carbon filtration or catalytic oxidation to meet air quality standards. Its low water solubility necessitates containment measures to prevent groundwater contamination .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume